Product packaging for 2-tert-Butyl-4,6-dinitrophenol carbamate(Cat. No.:CAS No. 13268-96-7)

2-tert-Butyl-4,6-dinitrophenol carbamate

Cat. No.: B13744777
CAS No.: 13268-96-7
M. Wt: 283.24 g/mol
InChI Key: WSEKTAKGWNNHMA-UHFFFAOYSA-N
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Description

2-tert-Butyl-4,6-dinitrophenol carbamate (CAS 13268-96-7) is a chemical compound supplied for research and industrial development purposes. It has a molecular formula of C 11 H 13 N 3 O 6 and a molecular weight of 283.237 g/mol . This compound is a derivative of the dinitrophenol (DNP) family, which has been historically significant in the study of phenolic environmental pollutants and their toxicological effects . The primary research value of this compound and its analogues lies in their application as model compounds in environmental science for studying the fate, analysis, and remediation of persistent organic pollutants. Dinitrophenolic compounds are known to be toxic to humans and aquatic life, and their trace-level determination in environmental water samples is a key area of research . Analytical methods such as Hollow Fiber Supported Liquid Membrane (HFSLM) extraction followed by High-Performance Liquid Chromatography (HPLC) are areas where this compound may be of significant research utility, enabling detection at low parts-per-trillion levels . While the specific mechanism of action for this carbamate ester has not been explicitly detailed in the available literature, related dinitrophenols, such as dinoseb and dinoterb, are well-documented uncouplers of oxidative phosphorylation . They act as protonophores, dissipating the proton gradient across mitochondrial membranes, which disrupts ATP synthesis and leads to a rapid consumption of energy reserves . This mechanism is also implicated in the inhibition of photosynthesis in plants . Researchers investigating mitochondrial function, cellular metabolism, or herbicide biochemistry may find this compound relevant. This product is intended for research and industrial application use only. It is not for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3O6 B13744777 2-tert-Butyl-4,6-dinitrophenol carbamate CAS No. 13268-96-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13268-96-7

Molecular Formula

C11H13N3O6

Molecular Weight

283.24 g/mol

IUPAC Name

(2-tert-butyl-4,6-dinitrophenyl) carbamate

InChI

InChI=1S/C11H13N3O6/c1-11(2,3)7-4-6(13(16)17)5-8(14(18)19)9(7)20-10(12)15/h4-5H,1-3H3,(H2,12,15)

InChI Key

WSEKTAKGWNNHMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)N

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of 2 Tert Butyl 4,6 Dinitrophenol Carbamate

Methodologies for Primary Synthesis of 2-tert-Butyl-4,6-dinitrophenol Carbamate (B1207046)

The primary synthesis of 2-tert-butyl-4,6-dinitrophenol carbamate can be conceptually divided into two main stages: the synthesis of the precursor, 2-tert-butyl-4,6-dinitrophenol, and the subsequent formation of the carbamate functional group.

The immediate precursor to the target carbamate is 2-tert-butyl-4,6-dinitrophenol, also known as Dinoterb (B74156). herts.ac.ukwikipedia.org The synthesis of this precursor is primarily achieved through the nitration of 2-tert-butylphenol. herts.ac.uk This electrophilic aromatic substitution reaction introduces two nitro groups onto the phenol (B47542) ring at the positions ortho and para to the hydroxyl group, which are activated by the electron-donating nature of the hydroxyl and tert-butyl groups.

The reaction typically involves the use of nitrating agents such as nitric acid, often in the presence of a dehydrating agent like sulfuric acid, to generate the reactive nitronium ion (NO₂⁺). The tert-butyl group at the 2-position directs the incoming nitro groups to the 4- and 6-positions due to steric hindrance and electronic effects.

An alternative approach to a structurally related compound, 2-sec-butyl-4,6-dinitrophenol (Dinoseb), involves a two-step process. wikipedia.org First, 2-sec-butylphenol is synthesized via the Friedel-Crafts alkylation of phenol with 1-butene (B85601) under acidic conditions. This is followed by the nitration of the resulting 2-sec-butylphenol to yield the dinitro-substituted product. wikipedia.org A similar alkylation of phenol with an appropriate isobutene source could precede nitration to form 2-tert-butyl-4,6-dinitrophenol.

One common method involves the reaction of the phenol with a carbamoyl chloride in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that then attacks the electrophilic carbonyl carbon of the carbamoyl chloride, displacing the chloride and forming the carbamate ester.

Another widely used approach is the reaction of the phenol with an isocyanate. In this reaction, the hydroxyl group of the phenol adds to the carbon-nitrogen double bond of the isocyanate, resulting in the formation of the carbamate linkage. This reaction can often be catalyzed by a base or a Lewis acid.

A third general pathway involves a two-step process starting with the reaction of the phenol with phosgene (or a phosgene equivalent like triphosgene) to form a chloroformate. This intermediate is then reacted with an amine to generate the desired carbamate.

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final carbamate product. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, and the nature of the base or catalyst used.

For carbamate formation via carbamoyl chlorides, the selection of a non-nucleophilic base is important to avoid side reactions. The reaction temperature is often kept moderate to prevent decomposition of the reactants or products.

In the case of isocyanate reactions, the choice of solvent can influence the reaction rate. Aprotic solvents are generally preferred. Catalysts, such as tertiary amines or organotin compounds, can be employed to accelerate the reaction, especially with less reactive phenols or isocyanates.

For the chloroformate pathway, the initial reaction with phosgene is often carried out at low temperatures to control the reactivity of this hazardous reagent. The subsequent reaction with the amine is typically performed under conditions that favor nucleophilic attack on the chloroformate.

Precise optimization would require experimental investigation for the specific synthesis of this compound, focusing on maximizing the conversion of the phenolic precursor while minimizing the formation of byproducts.

Design and Synthesis of Analogues and Derivatives

The modular nature of the synthesis of this compound allows for the systematic design and synthesis of a wide range of analogues and derivatives. Modifications can be introduced by altering the structure of the phenolic moiety or by varying the substituents on the carbamate nitrogen.

Variations in the substitution pattern of the phenolic ring can lead to a diverse set of analogues. For instance, the tert-butyl group at the 2-position can be replaced with other alkyl groups of varying size and branching. An example of a closely related analogue is tert-butyl N-(2-methyl-4,6-dinitrophenyl)carbamate, where the tert-butyl group is replaced by a methyl group. chemsrc.comsigmaaldrich.com

The positions and number of nitro groups on the aromatic ring can also be altered. This can be achieved by starting with differently substituted phenols prior to nitration or by employing regioselective nitration techniques.

Furthermore, the introduction of other functional groups, such as halogens or alkoxy groups, onto the phenolic ring can be explored to generate a wider array of derivatives with potentially different chemical and physical properties.

The carbamate moiety offers another point of modification. By using different amines in the carbamoyl chloride or chloroformate pathways, or by employing various isocyanates, a library of N-substituted carbamate derivatives can be synthesized. These substituents can range from simple alkyl or aryl groups to more complex functionalized moieties.

For example, a study on the synthesis of tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives highlights the potential for introducing a variety of substituents on the carbamate nitrogen, as well as on the phenyl ring, to create a diverse set of compounds. researchgate.net Although the substitution pattern on the phenyl ring is different, the principles of varying the carbamate substituent are applicable.

The ability to introduce a wide range of chemical diversity at both the phenolic and carbamate portions of the molecule allows for the fine-tuning of its properties for various research applications.

Synthesis of Isotopically Labeled this compound for Mechanistic Tracing

The synthesis of isotopically labeled this compound is a critical process for conducting mechanistic tracing studies, which are essential for understanding the environmental fate, metabolic pathways, and mode of action of this compound. The introduction of an isotopic label, most commonly Carbon-14 (¹⁴C) or stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), allows for the precise tracking of the molecule and its transformation products in various biological and environmental systems.

The strategic placement of the isotopic label within the this compound molecule is of paramount importance. The label should be positioned in a metabolically stable part of the molecule to ensure that it is not readily lost during biotransformation, which would render the tracing ineffective. For this compound, potential labeling positions include the aromatic ring, the tert-butyl group, or the carbamate moiety. The choice of labeling position is dictated by the specific objectives of the mechanistic study. For instance, if the study aims to trace the fate of the dinitrophenol portion of the molecule, labeling the aromatic ring would be most appropriate. Conversely, to track the carbamate group, labeling the carbonyl carbon or the nitrogen atom would be the preferred strategy.

A plausible synthetic route for introducing a ¹⁴C label into the aromatic ring of this compound would commence with the synthesis of ¹⁴C-labeled phenol. This could be achieved through a series of reactions starting from a simple ¹⁴C-labeled building block. The labeled phenol would then undergo Friedel-Crafts alkylation with a tert-butyl source to introduce the tert-butyl group. Subsequent nitration of the resulting 2-tert-butylphenol would yield 2-tert-butyl-4,6-dinitrophenol, with the ¹⁴C label incorporated into the aromatic ring. The final step would involve the reaction of the labeled dinitrophenol with a suitable carbamoylating agent to form the desired this compound.

Throughout the synthesis, rigorous purification and analytical techniques are employed to ensure the chemical and radiochemical purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used for purification, while liquid scintillation counting and mass spectrometry are employed to determine the specific activity and confirm the position of the isotopic label.

The following interactive data table summarizes the key parameters for a hypothetical synthesis of [Ring-¹⁴C]-2-tert-Butyl-4,6-dinitrophenol carbamate:

Table 1: Synthesis Parameters for [Ring-¹⁴C]-2-tert-Butyl-4,6-dinitrophenol Carbamate

Parameter Value
Isotope Carbon-14 (¹⁴C)
Labeling Position Uniformly in the aromatic ring
Precursor [U-¹⁴C]-Phenol
Specific Activity 50-60 mCi/mmol
Radiochemical Purity >98%

Once synthesized, the isotopically labeled this compound serves as a powerful tool for a variety of mechanistic studies. In environmental fate studies, the labeled compound can be used to track its movement, degradation, and transformation in soil, water, and air. battelle.org In metabolic studies, it allows for the identification and quantification of metabolites in different tissues and excreta of exposed organisms. This information is crucial for assessing the potential for bioaccumulation and understanding the mechanisms of toxicity.

For instance, in a hypothetical study investigating the biodegradation of this compound in soil, the ¹⁴C-labeled compound would be applied to soil microcosms. Over time, samples of soil, air, and leachate would be collected and analyzed for radioactivity. The distribution of radioactivity among the parent compound, its metabolites, and mineralized products (e.g., ¹⁴CO₂) would provide a detailed picture of the degradation pathway and rate.

The following interactive data table presents hypothetical results from such a soil degradation study:

Table 2: Hypothetical Distribution of ¹⁴C after 90 days in a Soil Degradation Study of [Ring-¹⁴C]-2-tert-Butyl-4,6-dinitrophenol Carbamate

Compartment % of Applied Radioactivity
Parent Compound 15%
Identified Metabolites 35%
Unidentified Metabolites 10%
Soil-Bound Residues 25%

Molecular and Biochemical Mechanisms of Action of 2 Tert Butyl 4,6 Dinitrophenol Carbamate

Fundamental Interactions with Biological Systems

The initial interaction of 2-tert-Butyl-4,6-dinitrophenol carbamate (B1207046) within a biological system involves enzymatic cleavage, releasing the active phenolic compound. While the carbamate moiety itself has known interactions, the predominant toxicological and biochemical effects are attributable to its dinitrophenol metabolite.

The metabolism of dinitrophenol carbamates is characterized by the rapid enzymatic hydrolysis of the carbamate ester linkage. Studies on structurally analogous compounds, such as the isopropyl carbonate derivative of 2-sec-butyl-4,6-dinitrophenol (dinoseb), reveal that this hydrolysis is a critical step in bioactivation. consensus.app Esterases, particularly those abundant in the liver and blood, are the primary enzymes responsible for this cleavage, releasing the dinitrophenol. consensus.app This process effectively transforms the carbamate, which can be considered a pro-drug, into its highly active metabolite, 2-tert-butyl-4,6-dinitrophenol (dinoterb).

Interaction TypeEnzyme ClassMechanismResulting CompoundSignificance
HydrolysisEsterases (e.g., in liver, blood)Cleavage of the carbamate ester bond2-tert-Butyl-4,6-dinitrophenol (Dinoterb)Bioactivation; release of the active toxicant consensus.app
InhibitionAcetylcholinesterase (AChE)Carbamoylation of the enzyme's active siteCarbamoylated AChEGeneral mechanism for carbamates, reversible inhibition of neurotransmitter breakdown researchgate.net

Direct receptor binding is not the primary mechanism of action for the active metabolite, dinoterb (B74156). However, research into the broader class of carbamate insecticides has identified interactions with specific mammalian receptors. For instance, certain carbamates, such as carbaryl (B1668338) and carbofuran, have been shown to act as ligands for human melatonin (B1676174) receptors (MT1 and MT2). doi.orgnih.gov These studies, employing in silico modeling and in vitro competition binding assays, demonstrated that some carbamates can compete with the natural ligand melatonin for binding to these G-protein coupled receptors. nih.gov This suggests a potential, though likely secondary, mechanism through which the carbamate parent compound might interact with cellular signaling pathways before its metabolic breakdown. The primary toxicological effects of the compound, however, stem from the non-receptor-mediated actions of its dinitrophenol metabolite. herts.ac.ukwikipedia.org

Uncoupling Mechanisms in Cellular Bioenergetics

The hallmark biochemical effect of dinitrophenols, including the dinoterb metabolite, is the uncoupling of oxidative phosphorylation. herts.ac.ukwikipedia.org This process disrupts the fundamental mechanism of energy conservation in cells, specifically within the mitochondria.

Dinitrophenols are classic protonophores—lipophilic weak acids that can transport protons across the inner mitochondrial membrane. actanaturae.ru This membrane normally maintains a steep electrochemical proton gradient (proton-motive force), which is generated by the electron transport chain and utilized by ATP synthase to produce ATP. nih.gov

The uncoupling mechanism proceeds as follows:

In the acidic environment of the mitochondrial intermembrane space, the protonated (neutral) form of the dinitrophenol molecule readily diffuses across the lipid-rich inner mitochondrial membrane. wikipedia.org

Upon reaching the alkaline mitochondrial matrix, the molecule releases its proton.

The resulting deprotonated anion, with its charge delocalized over the aromatic ring, is still lipophilic enough to diffuse back across the membrane to the intermembrane space, driven by the membrane potential. wikipedia.orgresearchgate.net

This process creates a "short circuit" or a proton leak, dissipating the proton gradient that would otherwise be used for ATP synthesis. nih.gov

By circumventing ATP synthase, the uncoupling of the electron transport chain from phosphorylation leads to an uncontrolled increase in the rate of mitochondrial respiration (oxygen consumption) as the system attempts to re-establish the proton gradient. nih.govnih.gov

ParameterEffect of Dinitrophenol UncouplingMechanism
Proton Gradient (Proton-Motive Force)Decreased / DissipatedProtonophore activity shuttles H+ from intermembrane space to matrix wikipedia.org
Mitochondrial Respiration (O2 Consumption)IncreasedElectron transport chain accelerates to compensate for the dissipated proton gradient nih.gov
ATP SynthesisDecreased / InhibitedLoss of proton gradient prevents ATP synthase from functioning nih.gov
Energy ReleaseDissipated as HeatEnergy from substrate oxidation is not captured in ATP bonds researchgate.net

The primary energy transduction pathway affected is oxidative phosphorylation. By dissipating the proton-motive force, dinitrophenols effectively disconnect the energy-releasing processes of the electron transport chain from the energy-conserving process of ATP synthesis. nih.gov The free energy that is normally captured in the terminal phosphate (B84403) bond of ATP is instead released as heat, leading to an increase in basal metabolic rate and hyperthermia. researchgate.netepa.gov This disruption of the cell's ability to generate ATP has profound consequences for all energy-dependent cellular processes.

Downstream Biochemical Cascade Perturbations (in non-human models)

The severe disruption of cellular bioenergetics triggers a cascade of downstream effects. Studies on the closely related compound dinoseb (B1670700) in animal models provide insight into these perturbations. A primary consequence of the energy-deficient state is significant developmental toxicity. researchgate.net In pregnant mice and rabbits, exposure to dinoseb resulted in various fetal malformations. researchgate.net This teratogenicity is hypothesized to stem from an energy-deficient intrauterine environment caused by the uncoupling of oxidative phosphorylation, which compromises the high energy demands of embryonic and fetal development. researchgate.net The profound disruption in cellular energy metabolism is considered a common denominator for the toxic events observed in laboratory animals following exposure to dinitrophenols. epa.gov

Comparative Analysis of Mechanistic Profiles with Related Dinitrophenol and Carbamate Structures

The molecular and biochemical mechanism of action of 2-tert-Butyl-4,6-dinitrophenol carbamate is best understood through a comparative analysis of its core structural components: the dinitrophenol moiety and the carbamate group. This compound's profile is a hybrid, potentially exhibiting characteristics of both chemical classes.

Mechanistic Profile of Dinitrophenol Structures

Dinitrophenolic compounds, such as the parent molecule Dinoterb (2-tert-butyl-4,6-dinitrophenol) and the related Dinoseb, primarily act by disrupting cellular energy production. wikipedia.orgwikipedia.org Their principal mechanism is the uncoupling of oxidative phosphorylation in mitochondria. wikipedia.orgnih.gov

Mitochondrial Uncoupling: In normal cellular respiration, a proton gradient (proton-motive force) is established across the inner mitochondrial membrane, which drives the synthesis of ATP. wikipedia.org Dinitrophenols act as protonophores, meaning they are lipid-soluble weak acids that can transport protons across this membrane, effectively dissipating the gradient. wikipedia.orgwikipedia.org Instead of being used for ATP synthesis, the energy from the electron transport chain is lost as heat. wikipedia.org

Inhibition of Electron Transport: At higher concentrations, some dinitrophenols, including Dinoterb, can also directly inhibit the electron transport chain, further disrupting cellular respiration. nih.gov

Photosynthesis Inhibition: In plants, these compounds can also interfere with photosynthesis. Dinoterb, for example, is known to inhibit the Hill reaction, which is part of the light-dependent reactions of photosynthesis. nih.gov

The table below compares the mechanistic features of structurally similar dinitrophenols.

CompoundPrimary TargetMolecular ActionMetabolic Consequence
2,4-Dinitrophenol (B41442) (DNP) Inner Mitochondrial MembraneActs as a protonophore, dissipating the proton gradient. wikipedia.orgnih.govUncouples oxidative phosphorylation, leading to a loss of ATP synthesis and heat production. wikipedia.org
Dinoseb Inner Mitochondrial and Chloroplast MembranesUncouples oxidative phosphorylation; inhibits electron flow in photosynthesis. wikipedia.orgDisrupts both cellular respiration and photosynthesis, leading to cell death. wikipedia.org
Dinoterb Inner Mitochondrial and Chloroplast MembranesUncouples oxidative phosphorylation at low concentrations; inhibits electron transport at higher concentrations; inhibits the Hill reaction. nih.govSeverely impairs ATP production through multiple mechanisms in both mitochondria and chloroplasts. wikipedia.orgnih.gov

Mechanistic Profile of Carbamate Structures

Carbamate compounds are widely used as pesticides and their primary mechanism of action is fundamentally different from that of dinitrophenols. researchgate.netsemanticscholar.org They target the nervous system by inhibiting the enzyme acetylcholinesterase (AChE). mdpi.com

Acetylcholinesterase Inhibition: AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132) in synaptic clefts. Carbamates bind to the active site of AChE, forming a carbamoylated enzyme complex. This inhibition is reversible, as the enzyme can be slowly regenerated, which contrasts with the irreversible inhibition caused by organophosphates. semanticscholar.org

Consequence of Inhibition: The inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous stimulation of nerve and muscle fibers. nih.gov This causes a state known as a cholinergic crisis, characterized by tremors, convulsions, and paralysis. nih.govnih.gov

The table below outlines the general mechanism for representative carbamate insecticides.

CompoundPrimary TargetMolecular ActionSystemic Effect
Carbaryl Acetylcholinesterase (AChE)Reversibly inhibits AChE by carbamoylation of the active site.Neurotoxicity due to accumulation of acetylcholine.
Carbofuran Acetylcholinesterase (AChE)Acts as a reversible inhibitor of AChE. semanticscholar.orgLeads to cholinergic crisis and neurotoxic effects. nih.gov

Integrated Analysis of this compound

The structure of this compound suggests a potential dual-action mechanism, combining the properties of both dinitrophenols and carbamates.

Dinitrophenol Activity: The core 2-tert-butyl-4,6-dinitrophenol structure is identical to Dinoterb. It is highly probable that the compound retains the ability to uncouple oxidative phosphorylation. The carbamate group may modify its lipophilicity and transport across membranes, but the fundamental protonophore character of the dinitrophenol ring is likely preserved.

Carbamate Activity: The presence of the carbamate functional group introduces the potential for acetylcholinesterase inhibition. The effectiveness of a carbamate as an AChE inhibitor depends heavily on its three-dimensional structure and how well it fits into the enzyme's active site. The bulky dinitrophenol portion of the molecule would serve as the "leaving group" after carbamoylation of the enzyme. Structure-activity relationship studies show that the nature of this leaving group is critical for the potency of AChE inhibition. mdpi.com

The final mechanistic profile—whether the compound acts primarily as an uncoupler, an AChE inhibitor, or both—depends on the relative potency of these two actions. It is also possible that the molecule acts as a pro-pesticide, where the carbamate ester is hydrolyzed in vivo to release Dinoterb, which then exerts its characteristic uncoupling effects.

This comparative table summarizes the distinct and potentially overlapping mechanisms.

FeatureDinoterb (Dinitrophenol Analog)Typical Carbamate InsecticideThis compound
Structural Class DinitrophenolCarbamateDinitrophenol-Carbamate Hybrid
Primary Target Inner Mitochondrial Membrane nih.govAcetylcholinesterase (AChE) semanticscholar.orgLikely Inner Mitochondrial Membrane and/or AChE
Primary Mechanism Uncoupling of Oxidative Phosphorylation wikipedia.orgnih.govReversible Inhibition of AChE semanticscholar.orgPotential for both uncoupling and AChE inhibition
Key Structural Determinants Phenolic -OH group and nitro groups for proton shuttling. nih.govCarbamate ester group for enzyme carbamoylation.Dinitrophenol ring for uncoupling; Carbamate group for potential AChE inhibition.

Environmental Fate and Transformation Pathways of 2 Tert Butyl 4,6 Dinitrophenol Carbamate

Abiotic Degradation Processes

Abiotic degradation encompasses the chemical and physical processes that break down compounds in the environment without the involvement of living organisms. For 2-tert-Butyl-4,6-dinitrophenol carbamate (B1207046), the key abiotic degradation pathways are expected to be photolysis, hydrolysis, and oxidation.

Table 1: Photodegradation Products of a Structurally Similar Compound (Dinobuton)

Parent CompoundConditionIdentified ProductsReference
Dinobuton (B1670692)Sunlight on bean foliageDinoseb (B1670700), unknown ester, two unknown phenols tandfonline.com

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is often dependent on the pH of the surrounding medium. Carbamate pesticides are known to undergo hydrolysis, and the stability of the carbamate linkage is a key factor in their environmental persistence nih.govnih.gov. For carbamates, the hydrolysis rate generally increases with increasing pH (alkaline hydrolysis) clemson.edu.

Studies on dinobuton indicate that it is hydrolyzed by alkali to its parent phenol (B47542), dinoseb tandfonline.comnih.gov. This suggests that a primary abiotic degradation pathway for 2-tert-Butyl-4,6-dinitrophenol carbamate in aqueous environments, particularly under alkaline conditions, would be the cleavage of the carbamate ester bond to yield 2-tert-butyl-4,6-dinitrophenol and carbamic acid. Carbamic acid is unstable and would further decompose to carbon dioxide and an amine. While specific kinetic data for the target compound is not available, the hydrolysis of carbamates is generally described by pseudo-first-order kinetics tandfonline.comclemson.edu.

Table 2: Expected Hydrolysis Products of this compound

Parent CompoundConditionExpected Primary Products
This compoundAqueous, especially alkaline pH2-tert-Butyl-4,6-dinitrophenol, Carbamic acid

Advanced oxidation processes (AOPs), involving highly reactive oxygen species such as hydroxyl radicals (•OH), can lead to the degradation of persistent organic pollutants in water tandfonline.com. Studies on the oxidative degradation of 2,4-dinitrophenol (B41442) (DNP), a related compound, have shown that it can be effectively degraded by various AOPs, including those involving hydroxyl and sulfate (B86663) radicals figshare.comnih.govnih.gov.

The degradation of DNP initiated by hydroxyl radicals is a relatively facile process figshare.com. The reaction pathways can involve the addition of hydroxyl radicals to the aromatic ring, leading to the formation of hydroxylated intermediates, which can then undergo ring cleavage and further oxidation to smaller organic acids and eventually mineralization to carbon dioxide and water tandfonline.comnih.gov. Given the structural similarities, it is expected that the dinitrophenol moiety of this compound would be susceptible to oxidative attack by reactive oxygen species present in aquatic environments.

Biotic Transformation and Biodegradation

Biotic transformation involves the degradation of a compound by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial process in the removal of pesticides from soil and water.

The microbial degradation of carbamate pesticides often begins with the hydrolysis of the carbamate ester linkage by microbial enzymes nih.gov. This initial step is a common feature in the breakdown of many carbamates. For this compound, this would result in the formation of 2-tert-butyl-4,6-dinitrophenol.

The subsequent fate of the dinitrophenol structure is critical. Studies on the closely related compound dinoseb have shown that it can be biodegraded by various microorganisms. For instance, a strain of Clostridium bifermentans has been shown to degrade dinoseb under anaerobic conditions through cometabolism nih.gov. The degradation of dinoseb under reducing conditions involves the reduction of the nitro groups to amino groups nih.gov. This is a common pathway for the microbial transformation of nitroaromatic compounds cswab.org. Further degradation can then proceed, potentially leading to the mineralization of the compound nih.gov. The persistence of dinoseb in soil can be influenced by factors such as soil type and the presence of nitrate (B79036), which can inhibit biodegradation cswab.org.

The identification of microbial metabolites is key to understanding the complete degradation pathway of a pesticide. For carbamates, the initial hydrolysis product is the corresponding phenol nih.gov. In the case of this compound, this would be 2-tert-butyl-4,6-dinitrophenol.

Further microbial transformation of the dinitrophenol moiety is expected to follow pathways observed for similar compounds. The metabolism of dinobuton in plants and animals involves hydrolysis to dinoseb, followed by the reduction of the nitro groups to form aminophenols nih.gov. Specifically, metabolites such as 4-amino-6-nitro-2-sec-butylphenol and 6-amino-4-nitro-2-sec-butylphenol have been identified nih.gov. In ruminal fluid, dinobuton is rapidly decomposed, with the formation of 6-amino-4-nitro-2-sec-butylphenol and ultimately diaminophenol as the end product nih.gov. Anaerobic degradation of dinoseb by microbial consortia also leads to the reduction of the nitro groups to amino groups, which can then be replaced by hydroxyl groups nih.gov.

Table 3: Identified Microbial Metabolites of a Structurally Similar Compound (Dinobuton/Dinoseb)

Parent CompoundOrganism/SystemIdentified MetabolitesReference
DinobutonRumen fluid6-Amino-4-nitro-2-sec-butylphenol, Diaminophenol nih.gov
DinosebAnaerobic enrichment cultureReduction of nitro groups to amino groups nih.gov
DinobutonPlants/AnimalsDinoseb, 4-Amino-6-nitro-2-sec-butylphenol, 6-Amino-4-nitro-2-sec-butylphenol nih.gov

Role of Specific Microbial Consortia and Enrichment Cultures

The biodegradation of dinitrophenolic compounds like Dinoseb is significantly influenced by microbial activity, particularly under anaerobic conditions. Research has shown that mixed microbial consortia and specific bacterial strains can effectively degrade this compound, often through cometabolism where another carbon source is required.

Under anaerobic conditions (redox potential less than -200 mV), a microbial consortium can achieve complete degradation of Dinoseb. asm.org The establishment of these conditions can be stimulated by amending contaminated soils with a starchy substrate, such as potato-processing byproduct, which encourages the consumption of oxygen and nitrate by native microflora. asm.org This anaerobic environment prevents the formation of polymerization products that can occur under aerobic or microaerophilic conditions. asm.org In soils with chronic, low-level contamination, the natural microflora may be capable of establishing the necessary anaerobic conditions for degradation when a suitable carbon source is available. asm.orgresearchgate.net

Specific bacterial strains capable of degrading Dinoseb have also been isolated and characterized. A notable example is Clostridium bifermentans strain KMR-1, which was shown to degrade Dinoseb to below detection limits within 96 hours. nih.gov This degradation occurred via cometabolism, as the bacterium could not use Dinoseb as a sole carbon or energy source. nih.gov The degradation pathway under reducing conditions involves the transformation of the nitro groups into amino groups, which are subsequently replaced by hydroxyl groups. nih.gov Depending on the environmental pH and redox potential, these intermediate metabolites may exist as quinones or hydroquinones. nih.gov Studies using radiolabeled Dinoseb showed that C. bifermentans KMR-1 could mineralize a portion of the compound to CO2 anaerobically, with further mineralization occurring when the degradation products were exposed to aerobic soil bacteria. nih.gov

Microbial Degradation of Dinoseb

Microbial AgentConditionDegradation ProcessKey FindingsSource
Anaerobic Microbial ConsortiumAnaerobic (Eh < -200 mV)Complete DegradationStimulated by starchy substrates; avoids polymerization products. asm.org
Clostridium bifermentans KMR-1AnaerobicCometabolismDegraded Dinoseb below detection limits (0.5 mg/liter) in 96 hours. nih.gov
Anaerobic Enrichment CultureReducingBiotransformationPathway involves reduction of nitro groups to amino groups, then replacement by hydroxyl groups. nih.gov

Sorption and Leaching Dynamics in Environmental Compartments

The mobility and bioavailability of Dinoseb in the environment are largely controlled by its sorption to soil particles. The primary soil characteristics influencing this process are organic carbon content and clay content. nih.gov A study found that 92% of the variation in the Dinoseb sorption coefficient could be attributed to the variations in soil organic carbon and clay. nih.gov While soil pH and cation exchange capacity (CEC) also play a role, their direct effects can be less pronounced due to multicollinearity with other soil factors. nih.gov

The soil sorption coefficient (Koc), which is normalized to organic carbon content, provides a measure of a chemical's tendency to partition between soil and water. For Dinoseb, a Koc value of 124 cm³/g has been reported, which indicates high mobility in soil. epa.gov The sorption process for Dinoseb can often be described by the Freundlich adsorption isotherm. nih.gov However, the distribution coefficient (Kd) can vary significantly even between samples taken a few centimeters apart, highlighting the high degree of small-scale spatial variability in soil sorption properties. nih.gov This variability suggests that using a single soil sample to predict mobility can lead to unrepresentative results. nih.gov The salt forms of Dinoseb (e.g., ammonium (B1175870) and amine salts) are more water-soluble and bind less strongly to soil compared to the phenolic form, which can increase their mobility. orst.edu

Soil Sorption Parameters for Dinoseb

ParameterValueInterpretationPrimary Influencing FactorsSource
Soil Sorption Coefficient (Koc)124 cm³/gHigh MobilityOrganic Carbon Content epa.gov
Key Adsorption Factors-Control Sorption ProcessOrganic Carbon Content, Clay Content nih.gov
Adsorption Isotherm ModelFreundlichDescribes Sorption Behavior- nih.gov

Given its relatively weak binding to soil, Dinoseb is considered to have a high potential to leach into groundwater. epa.govherts.ac.ukepa.gov This potential is supported by the detection of Dinoseb residues in groundwater in several agricultural regions. epa.govepa.gov The extent of leaching is dependent on soil type, with binding being stronger in clay soils, particularly under acidic conditions. epa.gov Conversely, its persistence and potential for transport are greater in sandy soils. orst.edu

The persistence of Dinoseb in the soil profile, which directly impacts the amount available for leaching, is influenced by microbial activity. epa.gov The compound is degraded slowly by soil bacteria, with a reported field half-life ranging from 5 to 31 days under most circumstances. orst.eduepa.gov However, persistence can be longer in the vadose zone (the unsaturated region of soil above the groundwater table). orst.edu Factors that inhibit microbial degradation, such as high nitrate concentrations, can increase the persistence of Dinoseb and thus enhance its leaching potential. orst.edu While the phenolic form of Dinoseb is only slightly soluble in water, the much higher solubility of its salt formulations increases the risk of these forms reaching groundwater. orst.edu

Biotransformation in Non-Target Organisms (excluding human/mammalian systems)

Dinoseb functions as a contact herbicide, meaning it affects the plant tissues it directly touches. ucanr.edu Research indicates that Dinoseb is not translocated within plants. ucanr.educanada.ca Studies have shown no evidence of residue movement following either foliar application or uptake from the roots. canada.ca Its mechanism of action in plants involves the inhibition of photosynthesis by disrupting the electron flow from photosystem II to plastoquinone. wikipedia.org This prevents the production of ATP and NADPH, which are essential for converting carbon dioxide into glucose, ultimately leading to cell death. wikipedia.org Because it is not systemic, its herbicidal effects are localized to the areas of application.

Dinoseb is known to be highly toxic to aquatic organisms. canada.cawikipedia.org This toxicity is partly due to the rapid uptake of the compound by organisms like fish. wikipedia.org The toxicity is also influenced by water chemistry; for example, Dinoseb is more toxic to fish in acidic water environments compared to neutral or alkaline waters. wikipedia.org

Despite its high toxicity and uptake, Dinoseb is not expected to significantly bioaccumulate in the fatty tissues of aquatic organisms. canada.cacanada.ca This is because, unlike many lipophilic (fat-soluble) pollutants, Dinoseb tends to bind to plasma and proteins. canada.ca The primary mechanism of toxicity in both aquatic and terrestrial organisms is the uncoupling of oxidative phosphorylation. canada.cawikipedia.org This process disrupts the synthesis of ATP, the main energy currency of the cell, by making the inner mitochondrial membrane permeable to protons, thereby dissipating the proton gradient necessary for ATP production. wikipedia.org While the mechanism of toxic action is well-understood, detailed studies on the specific metabolic pathways and transformation products of Dinoseb within aquatic organisms are not extensively detailed in the available literature.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 2 Tert Butyl 4,6 Dinitrophenol Carbamate and Analogues

Principles and Methodologies of QSAR Modeling

QSAR modeling establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.gov This relationship is typically expressed in the form of an equation:

Activity = f (Molecular Descriptors) + error

The process involves assembling a dataset of compounds with known activities, calculating various molecular descriptors for each, developing a mathematical model that links the descriptors to the activity, and rigorously validating the model's predictive power. mdpi.com

The development of predictive QSAR models is a systematic process designed to create statistically robust and validated tools for estimating the biological activity of novel or untested chemicals. nih.govmdpi.com The primary goal is to move beyond mere correlation and achieve a high level of predictive accuracy for external datasets. The process begins with the careful curation of a dataset of molecules with consistently measured biological activity (e.g., IC₅₀, LC₅₀).

Various statistical and machine learning methods are employed to build the models. Multiple Linear Regression (MLR) is a common starting point, but more complex, non-linear relationships are often captured using techniques like Support Vector Machines (SVR) and Artificial Neural Networks (ANN). mdpi.comfrontiersin.org A crucial step in model development is validation, which ensures the model is not overfitted to the training data and can genuinely predict the activity of new compounds. This is achieved through internal validation techniques like cross-validation (e.g., leave-one-out) and external validation using a separate test set of compounds that were not used in model creation. nih.gov The ultimate utility of these models lies in their ability to prioritize candidate molecules for synthesis and testing, thereby accelerating the discovery process. mdpi.com

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. The selection of appropriate descriptors is fundamental to building a meaningful QSAR model. These descriptors can be broadly categorized:

Constitutional (1D/2D): These describe the basic composition and connectivity of a molecule, such as molecular weight, atom counts, and topological indices.

Physicochemical: Properties like the octanol-water partition coefficient (logP), which quantifies hydrophobicity, are critical as they relate to a molecule's ability to cross biological membranes. nih.gov

Electronic: Descriptors such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and Lowest Unoccupied Molecular Orbital (E-LUMO), dipole moment, and partial atomic charges describe the electronic distribution and reactivity of a molecule. For nitroaromatic compounds, electronic descriptors like E-LUMO are often correlated with toxicity, suggesting a link between electrophilicity and biological effect. nih.gov

Steric/3D: These descriptors relate to the three-dimensional shape and size of the molecule, such as molecular volume and surface area.

For a given biological activity, a combination of these descriptors is often required to build a predictive model. For instance, in the toxicity of nitroaromatic compounds, hydrophobicity (logP) and electronic properties (E-LUMO) have been shown to be significant indicators of activity. nih.gov

Impact of Structural Modifications on Activity Profiles

SAR studies involve systematically altering the molecular structure of a lead compound to understand which parts of the molecule (pharmacophores) are essential for its biological activity and to optimize its properties. nih.gov For a compound like 2-tert-Butyl-4,6-dinitrophenol carbamate (B1207046), modifications can be made to the phenolic ring or the carbamate side chain.

The dinitrophenol core is a well-known bioactive scaffold, with its activity often linked to the uncoupling of oxidative phosphorylation. wikipedia.org The nature, position, and size of substituents on the phenolic ring can significantly modulate this activity. The lipophilicity and electronic properties of the ring are key determinants.

Alkyl Substituents: The tert-butyl group at the 2-position of the parent compound is a bulky, lipophilic group. Altering its size and branching (e.g., from methyl to isopropyl to tert-butyl) can affect how the molecule fits into a target protein's binding site and its ability to traverse cell membranes. Increasing lipophilicity often enhances the activity of phenolic compounds, but an optimal level exists, beyond which activity may decrease due to poor solubility or steric hindrance.

Nitro Groups: The two nitro groups are strong electron-withdrawing groups that are critical for the activity of dinitrophenols. Their positions (ortho and para to the hydroxyl group) increase the acidity of the phenol (B47542), which is important for its protonophore activity. wikipedia.org Modifying the number or position of these groups would drastically alter the electronic profile and, consequently, the biological activity.

Other Substituents: Introducing other groups, such as halogens or methoxy (B1213986) groups, at the remaining positions (3 or 5) would further modify the molecule's steric and electronic properties, leading to a range of biological activities.

Table 1: Illustrative SAR of Phenolic Ring Substitutions on Herbicidal Activity of Dinitrophenol Analogues

This table presents hypothetical data based on established SAR principles for phenolic herbicides to illustrate the effect of structural modifications. Actual values would require experimental validation.

CompoundR1 Substituent (Position 2)R2 Substituent (Position 6)LogP (Calculated)Relative Herbicidal Activity
Analogue A-H-NO₂2.1Moderate
Analogue B-CH₃-NO₂2.6High
Analogue C-CH(CH₃)₂-NO₂3.4Very High
Analogue D (Dinoterb)-C(CH₃)₃-NO₂3.9Very High
Analogue E-C(CH₃)₃-H3.5Low
Analogue F-C(CH₃)₃-Cl4.5Moderate-High

Carbamate insecticides primarily act by inhibiting the enzyme acetylcholinesterase (AChE). nih.govnih.gov The carbamate moiety is crucial for this activity, and variations in the N-substituents on the carbamate side chain can have a profound impact on potency and selectivity.

N-Alkylation: The degree of substitution on the carbamate nitrogen is critical. N-methylcarbamates are generally potent inhibitors of AChE. The presence of a single methyl group often provides an optimal fit within the enzyme's active site.

N,N-Dialkylation: Introducing a second alkyl group (N,N-dimethylcarbamates) typically leads to a significant decrease in insecticidal activity. This is attributed to steric hindrance at the active site and a reduced ability to form a key hydrogen bond.

Other Substituents: Replacing the N-methyl group with larger alkyl groups or aryl groups can also diminish activity, further highlighting the specific structural requirements for effective enzyme inhibition.

Table 2: Illustrative SAR of Carbamate Side Chain Variations on Insecticidal (AChE Inhibition) Activity

This table presents hypothetical data based on established SAR principles for carbamate insecticides to illustrate the effect of structural modifications. IC₅₀ values represent the concentration required for 50% inhibition; lower values indicate higher potency. Actual values would require experimental validation.

CompoundCarbamate MoietyTargetIC₅₀ (nM)
Analogue 1-OC(O)NHCH₃Housefly AChE50
Analogue 2-OC(O)N(CH₃)₂Housefly AChE5000
Analogue 3-OC(O)NH₂Housefly AChE1500
Analogue 4-OC(O)NHC₂H₅Housefly AChE250

Stereochemical Considerations in Structure-Activity Relationships

Chirality plays a critical role in the biological activity of many pesticides and pharmacologically active compounds. Enantiomers of a chiral molecule can exhibit significantly different activities, toxicities, and metabolic fates because biological systems, such as enzymes and receptors, are themselves chiral.

While 2-tert-Butyl-4,6-dinitrophenol carbamate is not chiral, introducing a chiral center would necessitate stereochemical considerations. For example, its close analogue dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol) is chiral due to the sec-butyl group. In such cases, one enantiomer typically shows much higher biological activity than the other. This stereoselectivity arises from the differential binding affinities of the enantiomers to their biological target. The (R)-enantiomer of a chiral herbicide might be a potent inhibitor of a target enzyme, while the (S)-enantiomer is inactive.

This principle underscores the importance of evaluating stereoisomers separately. Developing single-enantiomer products can lead to more effective agents with potentially lower environmental impact, as the inactive enantiomer, which may contribute to off-target effects, is eliminated.

Advanced Analytical Methodologies for Research on 2 Tert Butyl 4,6 Dinitrophenol Carbamate

Sample Preparation and Extraction Techniques for Complex Matrices

The initial and most critical stage in the analysis of 2-tert-Butyl-4,6-dinitrophenol carbamate (B1207046) is the effective extraction and cleanup of the sample. The goal is to isolate the target analyte from interfering substances present in the matrix (e.g., soil, water, biological tissues), which can otherwise compromise the accuracy and sensitivity of subsequent chromatographic analysis. hrpub.orgscioninstruments.com

Solid-Phase Extraction (SPE) is a widely adopted cleanup and concentration technique for preparing samples for chromatographic analysis. hrpub.orgresearchgate.net The method relies on the partitioning of analytes between a solid sorbent and a liquid mobile phase. For a compound like 2-tert-Butyl-4,6-dinitrophenol carbamate, which possesses both polar (nitro groups, carbamate linkage) and non-polar (tert-butyl group, aromatic ring) characteristics, reversed-phase SPE is often suitable.

The general procedure involves passing a liquid sample through a cartridge packed with a solid adsorbent. Non-polar sorbents like C18 (octadecylsilane) or styrene-divinylbenzene polymers are commonly used for pesticides. nih.gov Interfering polar components in the sample matrix pass through the cartridge, while the analyte of interest is retained on the sorbent. The analyte is then eluted using a small volume of an organic solvent, resulting in a cleaner and more concentrated sample extract. ca.gov

Table 1. Illustrative Solid-Phase Extraction (SPE) Parameters for Related Pesticide Classes
ParameterDescriptionTypical Application
Sorbent TypeC18 (Octadecyl), Polymeric (e.g., Styrene-Divinylbenzene)Extraction of moderately polar to non-polar pesticides from aqueous samples. nih.gov
Conditioning SolventMethanol followed by reagent waterActivates the sorbent to ensure proper retention of the analyte.
Sample LoadingAqueous sample, pH adjustedpH adjustment can be crucial for ionizable compounds like phenols to ensure they are in a neutral form for optimal retention.
Washing SolventWater or a weak organic solvent/water mixtureRemoves remaining polar interferences without eluting the target analyte.
Elution SolventAcetonitrile (B52724), Ethyl Acetate (B1210297), or DichloromethaneDisrupts the analyte-sorbent interaction to elute the purified compound. ca.gov

Liquid-Liquid Extraction (LLE) is a conventional and fundamental sample preparation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov For extracting compounds like dinitrophenols and carbamates from water samples, organic solvents such as methylene chloride or a mixture of hexane and dichloromethane are frequently employed. researchgate.netunl.pt

The efficiency of LLE can be highly dependent on the pH of the aqueous sample, especially for acidic compounds like phenols. Adjusting the pH to be at least two units below the pKa of the analyte ensures it is in its neutral, protonated form, which is more soluble in the organic solvent, thereby maximizing extraction efficiency. However, LLE can be time-consuming and may require large volumes of organic solvents. nih.gov A modern variation, liquid-phase micro-extraction (LPME), utilizes microliter volumes of solvent, making it a more environmentally friendly approach. nih.gov

Table 2. Example Liquid-Liquid Extraction (LLE) Conditions for Related Analytes
ParameterConditionRationale/Purpose
Sample MatrixAqueous solutions (e.g., surface water, wastewater)LLE is a primary method for extracting organic analytes from water. unl.pt
Extraction SolventMethylene Chloride (Dichloromethane)Effective for a broad range of pesticides, including carbamates and phenols. researchgate.net
pH AdjustmentAcidification (e.g., to pH < 2)Ensures phenolic compounds are in their non-ionized form for efficient partitioning into the organic phase.
Salting-OutAddition of NaClIncreases the ionic strength of the aqueous phase, reducing the solubility of the organic analyte and driving it into the organic solvent. nih.gov
Phase SeparationSeparatory funnel or centrifugationAllows for the collection of the organic layer containing the analyte.

For complex matrices such as fruits, vegetables, or soil, which contain high levels of interfering compounds like pigments, fats, and sugars, more advanced cleanup strategies are necessary. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard for pesticide residue analysis in the food and environmental sectors. food-safety.comyoutube.com

The QuEChERS procedure involves two main steps:

Extraction and Partitioning : The homogenized sample is first extracted with acetonitrile. Subsequently, a specific mixture of salts (commonly magnesium sulfate (B86663) and sodium acetate or citrate) is added. youtube.comsigmaaldrich.com This induces phase separation between the aqueous and organic layers and drives the pesticides into the acetonitrile layer.

Dispersive Solid-Phase Extraction (dSPE) Cleanup : An aliquot of the acetonitrile supernatant is transferred to a tube containing a sorbent mixture. This mixture typically includes anhydrous magnesium sulfate to remove residual water, and other sorbents to remove specific interferences. sigmaaldrich.com Primary secondary amine (PSA) is used to remove organic acids and some sugars, while graphitized carbon black (GCB) is effective for removing pigments and sterols. sigmaaldrich.com After vortexing and centrifugation, the final, cleaned extract is ready for analysis.

Table 3. Common Sorbents Used in QuEChERS Dispersive SPE (dSPE) Cleanup
SorbentTarget InterferencesApplicable Matrices
Magnesium Sulfate (MgSO₄)Residual waterUniversal
Primary Secondary Amine (PSA)Fatty acids, organic acids, sugars, anthocyanin pigmentsFruits and vegetables
Graphitized Carbon Black (GCB)Pigments (e.g., chlorophyll), sterolsHighly pigmented samples (e.g., spinach, tea). youtube.com
C18 (Octadecylsilane)Fats, lipids, non-polar interferencesSamples with high fat content

Chromatographic Separation Techniques

Following sample preparation, chromatographic methods are employed to separate the this compound from any remaining matrix components and to enable its quantification. The choice between liquid and gas chromatography depends largely on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is often the preferred method for the analysis of both carbamate and dinitrophenol pesticides. oup.comnih.gov Carbamates are often thermally labile, making direct analysis by gas chromatography challenging. scispec.co.th HPLC separates compounds based on their distribution between a stationary phase (packed into a column) and a liquid mobile phase that is pumped through it.

For a compound with the polarity of this compound, reversed-phase HPLC is the most common approach. A non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile or methanol. epa.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the dinitrophenyl group provides a strong chromophore. For higher sensitivity and selectivity, especially in complex matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique. nih.gov For certain N-methylcarbamates, post-column derivatization with o-phthalaldehyde (OPA) followed by fluorescence detection can provide excellent sensitivity. s4science.at

Table 4. Typical HPLC Conditions for the Analysis of Related Pesticides
ParameterConditionPurpose
ColumnReversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)Separates compounds based on hydrophobicity. epa.govs4science.at
Mobile PhaseGradient of Acetonitrile and Water (often with a modifier like acetic acid)Provides efficient separation of a wide range of analytes in a single run. nih.gov
Flow Rate0.8 - 1.5 mL/minStandard flow rate for analytical scale columns. epa.gov
DetectorUV-Vis, Fluorescence (with post-column derivatization), or Tandem Mass Spectrometry (MS/MS)UV is suitable for chromophoric compounds; MS/MS provides high selectivity and sensitivity. nih.govs4science.at
Injection Volume10 - 100 µLDependent on the concentration of the analyte in the final extract. s4science.at

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. researchgate.net While dinitrophenols can be analyzed directly by GC, the analysis of carbamates is more complex due to their tendency to degrade at the high temperatures of the GC injection port. scispec.co.th Therefore, a derivatization step is often required to convert the carbamates into more volatile and thermally stable derivatives. nih.gov

Derivatization can be performed prior to injection or directly in the injection port ("flash methylation"). scispec.co.th Reagents such as 9-xanthydrol or heptafluorobutyric anhydride (HFBA) can be used to create stable derivatives suitable for GC analysis. nih.govnih.gov Derivatization of the phenolic group can also improve chromatographic peak shape and sensitivity. researchgate.net Following separation on a capillary column, detection can be performed using an Electron Capture Detector (ECD), which is highly sensitive to the electronegative nitro groups, or more definitively by Mass Spectrometry (GC-MS), which provides structural information for confirmation. nih.govaafs.org

Table 5. General Gas Chromatography (GC) Parameters for Dinitrophenols and Derivatized Carbamates
ParameterConditionRelevance
ColumnCapillary column (e.g., 5% Phenyl Polysiloxane)Provides high-resolution separation.
Carrier GasHelium or HydrogenMobile phase for transporting analytes through the column. nih.gov
Injector Temperature~250 °CEnsures rapid volatilization of the sample. scispec.co.th
Oven ProgramTemperature gradient (e.g., 70°C to 300°C)Separates compounds based on their boiling points and column interactions. scispec.co.th
DerivatizationRequired for carbamates (e.g., methylation, acylation)Increases thermal stability and volatility of carbamate pesticides. nih.govnih.gov
DetectorElectron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometry (MS)ECD is sensitive to nitro groups; MS provides confirmation and quantification. nih.gov

Hyphenated Chromatographic Systems (e.g., GC-MS, LC-MS/MS)

Hyphenated chromatographic systems are indispensable tools in the analysis of this compound, providing the high sensitivity and selectivity required for its detection in complex matrices. These techniques couple the separation power of chromatography with the identification capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. While the parent phenol (B47542), dinoterb (B74156), can be analyzed by GC-MS, carbamates as a class are often thermally unstable and can degrade in the hot GC inlet. sepscience.com Therefore, analysis of this compound using GC-MS typically requires a derivatization step to convert it into a more volatile and stable compound. researchgate.netpjoes.com This process, while effective, adds complexity and time to the sample preparation workflow. researchgate.net GC-MS provides excellent separation of analytes and detailed mass spectra that can be used for definitive identification by comparing them to spectral libraries. encyclopedia.pubnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the preferred method for the analysis of thermally labile compounds like carbamates. sepscience.comactapol.net This technique avoids the high temperatures of a GC inlet, allowing for the direct analysis of the intact molecule. sepscience.com LC-MS/MS offers exceptional sensitivity and selectivity, making it suitable for trace-level quantification in environmental and biological samples. nih.govnih.gov The use of tandem mass spectrometry (MS/MS) with modes like multiple reaction monitoring (MRM) allows for highly specific detection, minimizing interferences from the sample matrix and improving the accuracy of quantification. actapol.net A simple determination method for the related compounds dinoseb (B1670700) and dinoterb in various agricultural and seafood products has been developed using LC-MS/MS, achieving limits of quantitation as low as 0.001 µg/g. nih.gov

Table 1: Comparison of GC-MS and LC-MS/MS for this compound Analysis
ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
PrincipleSeparates volatile compounds in the gas phase followed by mass analysis.Separates compounds in the liquid phase followed by mass analysis.
Sample VolatilityRequires volatile and thermally stable analytes. Derivatization is often necessary for carbamates. pjoes.comSuitable for non-volatile and thermally labile compounds. sepscience.com
Sample PreparationCan be complex, often involving derivatization to increase volatility and thermal stability.Generally simpler, often involving a "dilute-and-shoot" approach after extraction. nih.gov
SensitivityGood, but can be limited by derivatization efficiency and potential for analyte degradation.Excellent, often achieving lower detection limits for this class of compounds. nih.govnih.gov
SelectivityHigh, especially with high-resolution MS.Very high, particularly with tandem MS (MS/MS) which reduces matrix effects. actapol.net
Primary ApplicationAnalysis of the parent phenol (dinoterb) or after derivatization of the carbamate.Direct, quantitative analysis of intact this compound in various matrices. sepscience.com

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic and spectrometric methods are crucial for the detailed characterization of this compound, enabling structural confirmation, elucidation of transformation products, and monitoring of reaction dynamics.

Mass Spectrometry (MS) for Metabolite and Degradation Product Elucidation

Mass spectrometry is a powerful technique for identifying the metabolites and degradation products of this compound. In environmental or biological systems, the parent compound can be transformed through various biotic and abiotic processes. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of elemental compositions for unknown transformation products.

Tandem mass spectrometry (MS/MS) is used to fragment the ions of interest, generating characteristic fragmentation patterns that provide structural information. By analyzing these patterns, researchers can deduce the structure of metabolites. For example, studies on the related compound dinoseb (2-sec-butyl-4,6-dinitrophenol) have shown that degradation can involve the reduction of the nitro groups to amino groups. nih.gov Similarly, research on 2,4-dinitrophenol (B41442) (DNP) has identified metabolites such as 2-amino-4-nitrophenol and conjugated products like DNP glucuronide and DNP sulfate using LC-MS/MS. researchgate.netnih.gov These findings suggest that the degradation of this compound could involve hydrolysis of the carbamate linkage to form dinoterb, followed by reduction of the nitro groups.

Table 2: Potential Transformation Products of this compound Identified by Mass Spectrometry
CompoundProposed TransformationExpected Transformation ProductNotes on MS Detection
This compoundHydrolysis2-tert-Butyl-4,6-dinitrophenol (Dinoterb)Loss of the carbamate group. Detectable change in mass-to-charge ratio (m/z).
2-tert-Butyl-4,6-dinitrophenol (Dinoterb)Nitro-group Reduction2-Amino-4-nitro-6-tert-butylphenolReduction of one nitro group to an amino group, resulting in a mass shift. nih.gov
2-tert-Butyl-4,6-dinitrophenol (Dinoterb)Nitro-group Reduction4-Amino-2-nitro-6-tert-butylphenolReduction of the other nitro group to an amino group.
2-tert-Butyl-4,6-dinitrophenol (Dinoterb)Conjugation (Metabolism)Dinoterb GlucuronideAddition of a glucuronic acid moiety, significantly increasing the molecular weight. nih.gov
2-tert-Butyl-4,6-dinitrophenol (Dinoterb)Conjugation (Metabolism)Dinoterb SulfateAddition of a sulfate group, also leading to a significant mass increase. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Research Samples

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation and confirmation of newly synthesized batches of this compound. Both ¹H NMR and ¹³C NMR are employed to provide a complete picture of the molecule's carbon-hydrogen framework. rsc.org

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key expected signals for this compound would include a singlet for the nine equivalent protons of the tert-butyl group, distinct signals for the two aromatic protons, and signals corresponding to the protons on the carbamate functional group.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will produce a distinct signal. Expected signals would correspond to the carbons of the tert-butyl group, the six carbons of the dinitrophenol ring, and the carbonyl carbon of the carbamate group. The chemical shifts of these signals are indicative of their chemical environment, confirming the presence of the various functional groups. researchgate.netresearchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties of this compound
Structural MoietyNucleusExpected Chemical Shift Range (ppm)Expected Multiplicity / Notes
tert-Butyl Group (-C(CH₃)₃)¹H1.3 - 1.6Singlet, integrating to 9 protons.
¹³C~30 (CH₃), ~35 (quaternary C)Two signals expected for the methyl and quaternary carbons.
Aromatic Ring (-C₆H₂)¹H8.0 - 8.8Two doublets expected for the two aromatic protons.
¹³C120 - 155Six distinct signals expected due to the asymmetrical substitution pattern.
Carbamate Group (-O-CO-NH₂)¹H5.0 - 7.5 (broad)Broad singlet for the -NH₂ protons.
¹³C150 - 160Signal for the carbonyl (C=O) carbon.

UV-Vis Spectroscopy in Mechanistic Reaction Monitoring

UV-Vis spectroscopy is a valuable and accessible technique for monitoring the progress of reactions involving this compound. The compound's dinitrophenolic structure contains a significant chromophore, which absorbs light strongly in the ultraviolet-visible region of the electromagnetic spectrum. researchgate.net

Any chemical transformation that alters this chromophore, such as the hydrolysis of the carbamate ester to the parent phenol or the degradation of the aromatic ring, will result in a change in the UV-Vis absorption spectrum. By monitoring the absorbance at a specific wavelength (λmax) over time, the rate of the reaction can be determined. For instance, the degradation of 2,4-dinitrophenol has been monitored by observing changes in its absorbance peak. researchgate.net This approach allows for the study of reaction kinetics and the investigation of the stability of the compound under various conditions (e.g., different pH values, temperatures, or in the presence of catalysts).

Table 4: Hypothetical Data for UV-Vis Monitoring of a Degradation Reaction
Time (minutes)Absorbance at λmaxCalculated Concentration (arbitrary units)
01.000100
100.85085
200.72372.3
300.61461.4
600.37737.7
900.23123.1

Emerging Analytical Platforms for Environmental and Biochemical Research

While conventional chromatographic and spectroscopic methods are well-established, research into the analysis of compounds like this compound is increasingly benefiting from emerging analytical platforms. These novel techniques aim to provide faster, more sensitive, and more portable detection methods. scirp.org

High-Resolution Mass Spectrometry (HRMS) , using technologies like Orbitrap or Time-of-Flight (TOF) analyzers, offers significantly greater mass accuracy and resolution than standard quadrupole mass spectrometers. This capability is invaluable for the non-targeted screening of environmental samples, allowing for the confident identification of the parent compound and its transformation products without the need for reference standards.

Biosensors and Immunoassays represent a shift towards rapid and field-deployable detection methods. mdpi.commdpi.com These platforms utilize biological recognition elements, such as enzymes or antibodies, that specifically bind to the target analyte or class of compounds (e.g., carbamates). This binding event is converted into a measurable signal (e.g., colorimetric, fluorescent, or electrochemical), enabling rapid screening of samples. mdpi.com

Microfluidic Devices , or "lab-on-a-chip" technology, integrate multiple analytical steps (such as sample preparation, separation, and detection) onto a small chip. nih.gov This miniaturization reduces reagent consumption, analysis time, and allows for high-throughput analysis, making it a promising tool for large-scale environmental monitoring or biochemical screening studies involving pesticides. nih.gov

Table 5: Overview of Emerging Analytical Platforms
PlatformPrinciplePotential Advantages for Carbamate Analysis
High-Resolution Mass Spectrometry (HRMS)Measures mass-to-charge ratios with very high accuracy, enabling elemental composition determination.Unambiguous identification of unknown metabolites and degradation products; improved confidence in compound identification.
BiosensorsUtilizes a biological recognition element (e.g., enzyme) coupled to a transducer to produce a signal upon analyte binding. mdpi.comRapid, portable, and cost-effective for on-site screening; high sensitivity and selectivity. scirp.org
Immunoassays (e.g., ELISA)Employs the specific binding of antibodies to the target analyte.High-throughput capability; suitable for screening large numbers of samples; can be very sensitive. mdpi.com
Microfluidics ("Lab-on-a-Chip")Miniaturization and integration of laboratory functions on a single chip. nih.govReduced sample and reagent volume; faster analysis times; potential for automation and portability.

Computational and Theoretical Chemistry Studies of 2 Tert Butyl 4,6 Dinitrophenol Carbamate

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and properties of a molecule, which are fundamental to its reactivity and interactions.

The electronic structure of a molecule is intimately linked to its chemical reactivity. Quantum mechanical methods, such as Density Functional Theory (DFT), are used to calculate properties like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

Table 1: Global Reactivity Descriptors (Illustrative for p-Nitrophenol) Data calculated using DFT/B3LYP 6-311G(d,p) for a related compound. imist.ma

ParameterValue (eV)Description
EHOMO -7.7885Energy of the Highest Occupied Molecular Orbital
ELUMO -3.4289Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 4.3596Indicator of chemical reactivity and stability
Hardness (η) 2.1798Resistance to change in electron distribution
Softness (S) 0.2293Reciprocal of hardness, indicates reactivity
Electronegativity (χ) 5.6087Power of an atom to attract electrons to itself
Chemical Potential (μ) -5.6087Escape tendency of electrons from an equilibrium system
Electrophilicity (ω) 7.2343Propensity to accept electrons

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. rsc.org The MEP map displays regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are prone to electrophilic attack. In 2-tert-Butyl-4,6-dinitrophenol carbamate (B1207046), these would be expected around the oxygen atoms of the nitro and carbamate groups.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.

Neutral Regions (Green): Indicate areas with near-zero potential.

For related compounds like p-nitrophenol, MEP analysis has shown that electrophilic attacks are likely at the oxygen atoms of the nitro group and the phenolic oxygen. imist.ma A similar analysis for 2-tert-Butyl-4,6-dinitrophenol carbamate would precisely identify the most electron-rich and electron-poor sites, offering insights into how it might interact with other molecules and its potential for hydrogen bonding.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com This technique provides a detailed view of molecular behavior, such as conformational changes and stability, which is not available from static models. biointerfaceresearch.comyoutube.com

The flexibility of the carbamate group and the rotation around the single bonds in this compound mean the molecule can adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformations. By simulating the molecule's dynamics in different environments (e.g., in a vacuum or solvated in water), researchers can understand its structural stability and how it might change its shape upon interacting with other molecules or surfaces. This information is critical for understanding its biological activity and environmental fate.

Dinitrophenols like dinoterb (B74156) (the phenol (B47542) precursor to the carbamate) are known to function as herbicides by acting as uncouplers of oxidative phosphorylation in mitochondria and inhibiting photosynthesis in chloroplasts. nih.govherts.ac.uk Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other, can be used to model the interaction of this compound with target enzymes in plants or fungi.

For example, docking studies could be performed to investigate how the compound binds to key proteins in the electron transport chain or to photosynthetic complexes like photosystem II in plants. nih.gov Such models would predict the binding affinity and identify the specific amino acid residues involved in the interaction, providing a structural hypothesis for its herbicidal mechanism. Subsequent MD simulations of the resulting ligand-protein complex can then be used to assess the stability of the predicted binding pose over time. biointerfaceresearch.com

Table 2: Potential Docking Targets for this compound in a Non-Human Context

Target Enzyme/ProteinOrganism ClassPotential Biological Effect
ATP Synthase Plants, FungiUncoupling of oxidative phosphorylation
Photosystem II (PSII) PlantsInhibition of photosynthesis
Tubulin PlantsDisruption of microtubule assembly researchgate.net

Cheminformatics and In Silico Screening Approaches for Analogue Design

Cheminformatics combines computational methods to analyze large datasets of chemical compounds. In the context of this compound, these approaches can be used to design and evaluate new, related molecules (analogues) with potentially modified properties. nih.gov

In silico screening allows for the rapid virtual testing of thousands of potential analogues against a biological target, saving significant time and resources compared to traditional laboratory screening. researchgate.netresearchgate.net Starting with the core structure of this compound, virtual libraries of new compounds can be generated by systematically modifying different parts of the molecule, such as the substituents on the phenyl ring or the structure of the carbamate group.

These virtual libraries can then be screened for desired properties using methods like Quantitative Structure-Activity Relationship (QSAR) models. nih.gov A QSAR model would correlate structural features of the molecules with their herbicidal activity. Once developed, this model could predict the activity of newly designed analogues, helping to prioritize which compounds should be synthesized and tested experimentally. nih.gov This rational design approach accelerates the discovery of new compounds with improved efficacy or different selectivity profiles.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of dinitrophenol derivatives traditionally involves multi-step processes that can utilize harsh reagents and generate significant waste. wikipedia.org For instance, the synthesis of dinoseb (B1670700) involves the nitration of 2-sec-butylphenol, which is produced from the reaction of phenol (B47542) with 1-butene (B85601) under acidic conditions. wikipedia.org Future research will likely focus on developing greener, more efficient, and sustainable synthetic pathways.

Key areas of investigation would include:

Catalytic Nitration: Exploring highly selective and reusable catalysts to direct the nitration of the phenol ring, minimizing the formation of isomers and by-products.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, enhance safety, and allow for easier scalability compared to traditional batch processes.

Bio-catalysis: Investigating the potential of enzymes to perform specific steps in the synthesis, offering a more environmentally friendly alternative to conventional chemical reagents.

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like ionic liquids or supercritical fluids to reduce the environmental footprint of the synthesis.

Integration of Advanced Omics Technologies in Mechanistic Research

Understanding the precise molecular mechanisms by which 2-tert-Butyl-4,6-dinitrophenol carbamate (B1207046) interacts with target and non-target organisms is crucial. Dinitrophenols are known to act by uncoupling oxidative phosphorylation, which disrupts cellular energy production. uaiasi.ro Advanced "omics" technologies can provide a holistic view of the biological response to exposure.

Genomics and Transcriptomics: To identify genes and pathways that are up- or down-regulated upon exposure, revealing the genetic basis of toxicity and potential resistance mechanisms in pests or microbes.

Proteomics: To analyze changes in protein expression, providing insights into the functional cellular response, including stress responses and metabolic shifts.

Metabolomics: To profile the small-molecule metabolites within an organism, offering a direct snapshot of the physiological impact and identifying biomarkers of exposure and effect.

By integrating these omics datasets, researchers can construct comprehensive models of the compound's mode of action, aiding in risk assessment and the development of more selective analogues.

Bioremediation and Phytoremediation Strategies for Environmental Contamination

Dinitrophenolic compounds can be persistent environmental pollutants. nih.gov Developing effective and eco-friendly remediation strategies is a critical research goal. Bioremediation (using microorganisms) and phytoremediation (using plants) offer promising solutions for cleaning up contaminated soil and water. hibiscuspublisher.comresearchgate.netepa.gov

Bioremediation: Research has shown that various bacteria can degrade DNP under both aerobic and anaerobic conditions. hibiscuspublisher.comsci-hub.se For example, some bacteria can use 2,4-DNP as a sole carbon and energy source. hibiscuspublisher.com The degradation pathways often involve the reduction of the nitro groups to amino groups. nih.gov Future work should focus on:

Isolating and characterizing novel microbial strains or consortia with high degradation efficiency for 2-tert-Butyl-4,6-dinitrophenol carbamate.

Optimizing environmental conditions (e.g., pH, nutrient availability) to enhance microbial activity in situ.

Investigating the genetic and enzymatic basis of the degradation pathways to potentially engineer microbes for improved performance.

Phytoremediation: This "green technology" uses plants to remove, degrade, or stabilize contaminants. researchgate.netepa.gov Plants can absorb pollutants through their roots and either store them (phytoextraction) or break them down (phytodegradation). researchgate.netyoutube.com Research priorities include:

Screening plant species, particularly resilient ones like grasses, for their ability to tolerate and accumulate or metabolize the carbamate compound. youtube.com

Studying the role of plant-associated microbes (in the rhizosphere) in breaking down the contaminant.

Using genetic engineering to develop plants with enhanced remediation capabilities, for instance, by introducing microbial degradation genes into the plant genome. youtube.com

Below is a table summarizing microbial and plant-based strategies that have been studied for related nitrophenolic compounds.

Remediation StrategyOrganism/Plant TypeCompound(s) TargetedKey Findings
Bioremediation Clostridium bifermentansDinosebCapable of degrading dinoseb via cometabolism in anaerobic conditions. nih.gov
Bacterial Consortia2,4-DNPEffective degradation observed under both aerobic and methanogenic (anaerobic) conditions. nih.govhibiscuspublisher.com
Rhodococcus sp.2,4-DNPAerobic degradation pathway involves the liberation of the nitro group. hibiscuspublisher.com
Phytoremediation Various (e.g., grasses)Explosives (nitroaromatics)Plants can be engineered with microbial genes to detoxify organic pollutants. youtube.com
Miscanthus × giganteusHeavy Metals, OrganicsA bioenergy crop showing potential for cleaning contaminated soils. researchgate.net

Predictive Modeling for Environmental Persistence and Transformation

Predictive environmental fate models are essential tools for assessing the long-term impact of chemicals. researchgate.net These models use a compound's physical and chemical properties to simulate its distribution, persistence, and transformation in various environmental compartments like soil, water, and air.

For this compound, future research should aim to:

Determine Key Physicochemical Properties: Accurately measure properties such as water solubility, vapor pressure, and partition coefficients (e.g., K_ow), which are critical inputs for fate models.

Develop Advanced Models: Utilize models like fugacity-based or Markov chain models to predict the compound's movement and residence time in different environmental media. researchgate.net

Study Transformation Products: Identify the products of abiotic (e.g., photolysis) and biotic (microbial) degradation, as these transformation products may have their own toxicity and persistence profiles. The mobility of dinitrophenols in soil, for example, is known to be influenced by factors like soil pH and organic matter content. nih.gov

Design of Environmentally Benign Analogues Based on Mechanistic Insights

A forward-looking research goal is to use the knowledge gained from mechanistic and environmental fate studies to design safer, more environmentally benign pesticides. This involves understanding the structure-activity relationship (SAR)—how the chemical structure of a molecule relates to its biological activity and toxicity.

The objective is to create analogues that:

Retain Efficacy: Maintain or improve the desired pesticidal activity against target organisms.

Reduce Non-Target Toxicity: Modify the structure to decrease toxicity to humans, pollinators, and other beneficial organisms.

Enhance Degradability: Design the molecule to be more susceptible to environmental degradation, reducing its persistence and potential for bioaccumulation.

By exploring modifications to the carbamate group or the alkyl side-chain on the dinitrophenol ring, researchers may develop new compounds that strike a better balance between efficacy and environmental safety. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-tert-Butyl-4,6-dinitrophenol carbamate, and how can purity be optimized?

  • Answer : Synthesis typically involves nitration and carbamate functionalization steps. For purity optimization:

  • Use controlled nitration conditions (e.g., low temperature, HNO₃/H₂SO₄) to avoid over-nitration byproducts .
  • Purify via column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/water, UV detection at 254 nm) .
    • Key Data :
ParameterValue/TechniqueReference
Molecular Weight240.21 g/mol
HPLC Retention Time~8.2 min (C18, 70:30 ACN:H₂O)

Q. How should researchers characterize the structural integrity of this compound?

  • Answer : Combine spectroscopic and chromatographic methods:

  • NMR : Confirm tert-butyl (δ ~1.3 ppm, singlet) and aromatic proton environments (δ ~8.5–9.0 ppm for nitro groups) .
  • IR : Identify carbamate C=O stretch (~1700 cm⁻¹) and nitro group absorptions (~1520, 1340 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in negative ion mode for molecular ion [M-H]⁻ at m/z 239 .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported toxicity data for this compound?

  • Answer : Discrepancies may arise from impurity profiles or assay conditions. Mitigate by:

  • Purity Validation : Use LC-MS to confirm absence of degradation products (e.g., 2-tert-butylphenol) .
  • Standardized Assays : Compare results across multiple models (e.g., Daphnia magna vs. mammalian cell lines) under controlled pH (6–8) and temperature (25°C) .
    • Case Study : EPA reports conflicting aquatic toxicity thresholds (2 µg/L vs. 1.9 µg/L for related carbamates); reconcile via species-specific sensitivity analyses .

Q. How can computational modeling predict the environmental persistence of this compound?

  • Answer : Apply QSAR models and molecular dynamics simulations:

  • Degradation Pathways : Simulate hydrolysis rates using software like EPI Suite™ (estimated half-life >60 days in water) .
  • Bioaccumulation : LogP values (~3.2) suggest moderate bioaccumulation; validate with in vitro liver microsome assays .
    • Key Reference : EPA’s Update of Human Health Ambient Water Quality Criteria highlights nitro-group stability under UV light .

Q. What methodologies assess the compound’s stability under varying pH and thermal conditions?

  • Answer : Design accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 2–12, 37°C) for 48h; monitor degradation via HPLC. Carbamate bonds degrade rapidly at pH <4 .
  • Thermal Stability : TGA/DSC analysis shows decomposition onset at 128°C, correlating with nitro-group exothermicity .
    • Data Table :
ConditionDegradation Rate (k, h⁻¹)Half-Life (t₁/₂)
pH 2, 37°C0.125.8 h
pH 7, 25°C0.003231 h
100°C (dry)0.0513.9 h

Q. How can researchers optimize reaction yields in carbamate derivatization steps?

  • Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for tert-butyl group activation .
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates. Yields increase from 45% (THF) to 72% (DMF) .
    • Critical Factor : Maintain anhydrous conditions to prevent hydrolysis of carbamate intermediates .

Methodological Guidance for Contradictory Data

  • Cross-Validation : Compare NMR data with reference spectra from Pesticide Desk Reference Guide and EPA reports .
  • Ecotoxicology : Align experimental LC₅₀ values with EPA’s Ambient Water Quality Criteria using standardized OECD Test Guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.